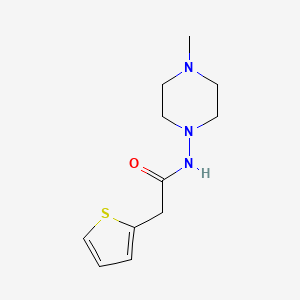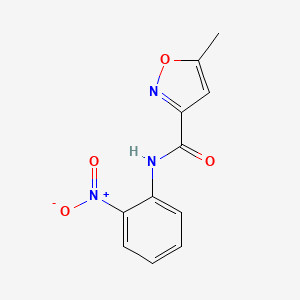
N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide
説明
N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. TAPI-1 was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its ability to inhibit metalloproteases, which are enzymes that play a critical role in a variety of physiological processes.
作用機序
N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide inhibits metalloproteases by binding to the active site of the enzyme and preventing it from cleaving its substrate. The thienylacetamide group of N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide interacts with the zinc ion in the active site, while the piperazine group interacts with the S1' subsite of the enzyme. This results in a conformational change in the enzyme that prevents it from binding to its substrate.
Biochemical and Physiological Effects:
N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the shedding of several cell surface proteins, including TNF-alpha, EGFR ligands, and L-selectin. This has led to interest in N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide as a potential therapeutic agent for diseases such as cancer and inflammation.
実験室実験の利点と制限
One advantage of N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide is its specificity for metalloproteases, which allows for targeted inhibition of these enzymes. However, N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide has been shown to have off-target effects on other enzymes, such as caspases, which can complicate data interpretation. Additionally, N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide. One area of interest is the development of more potent and selective metalloprotease inhibitors based on the structure of N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide. Another area of interest is the use of N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide as a tool to study the role of metalloproteases in various physiological processes. Finally, there is interest in the potential therapeutic applications of N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide, particularly in the treatment of cancer and inflammation.
In conclusion, N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide is a small molecule inhibitor that has been extensively studied for its ability to inhibit metalloproteases. It has a variety of biochemical and physiological effects and has been used as a tool to study the role of metalloproteases in various processes. While there are limitations to its use in certain experiments, N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide remains an important tool in scientific research with potential therapeutic applications.
科学的研究の応用
N-(4-methyl-1-piperazinyl)-2-(2-thienyl)acetamide has been used extensively in scientific research to study the role of metalloproteases in various physiological processes. It has been shown to inhibit the activity of several metalloproteases, including ADAM17, MMP-2, MMP-9, and MMP-14. These enzymes are involved in a variety of processes, including cell migration, proliferation, and apoptosis, making them attractive targets for drug development.
特性
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-4-6-14(7-5-13)12-11(15)9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNGWKVOKYMLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4180928.png)

![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)

![2-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-furamide](/img/structure/B4180961.png)


![4-methyl-5-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180981.png)